molecular formula C17H31N3O4 B1670750 diprotin A CAS No. 90614-48-5

diprotin A

Cat. No.: B1670750
CAS No.: 90614-48-5
M. Wt: 341.4 g/mol
InChI Key: JNTMAZFVYNDPLB-PEDHHIEDSA-N
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Description

Diprotin A, also known as Ile-Pro-Ile, is a tripeptide compound that functions as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound helps to prolong the activity of these hormones, thereby enhancing insulin secretion and improving glycemic control .

Biochemical Analysis

Biochemical Properties

Diprotin A plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition prevents the breakdown of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release. This compound interacts with DPP-IV by binding to its active site, thereby blocking its enzymatic activity. This interaction is essential for maintaining higher levels of GLP-1 in the bloodstream, which is beneficial for individuals with type 2 diabetes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In insulin-secreting pancreatic β-cells, this compound enhances the secretion of insulin by preventing the degradation of GLP-1. This leads to improved glucose uptake and utilization by cells. Additionally, this compound influences cell signaling pathways, particularly the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway, which is involved in vascular leakage and endothelial cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of DPP-IV, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of GLP-1, allowing it to exert its effects on insulin secretion and glucose metabolism. This compound also induces the phosphorylation of Src and VE-cadherin in endothelial cells, which affects cell-cell junctions and vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific storage conditions, such as -80°C for up to 2 years and -20°C for up to 1 year. In in vitro studies, this compound has been shown to induce vascular leakage by enhancing the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a streptozotocin-induced diabetic retinopathy model in mice, this compound administered at a dosage of 70 μg/kg twice daily for 7 days increased the phosphorylation of Src and VE-cadherin, leading to vascular leakage. Higher doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism and insulin secretion. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thereby enhancing its effects on insulin secretion and glucose uptake. This interaction with DPP-IV is crucial for maintaining glucose homeostasis and improving glycemic control in individuals with type 2 diabetes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In endothelial cells, this compound affects the localization and accumulation of Src and VE-cadherin, which are involved in cell-cell junctions and vascular permeability. These interactions are essential for the compound’s effects on vascular leakage and endothelial cell function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with DPP-IV and other biomolecules. This compound’s activity and function are influenced by its localization, as it needs to be in proximity to DPP-IV to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diprotin A can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers and automated HPLC systems to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency, often involving the use of advanced purification techniques such as preparative HPLC and lyophilization .

Chemical Reactions Analysis

Types of Reactions: Diprotin A primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diprotin A has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Uniqueness of Diprotin A: this compound is unique among DPP-IV inhibitors due to its peptide nature, which allows it to mimic the natural substrates of the enzyme more closely. This can result in a more specific and potent inhibition compared to small molecule inhibitors. Additionally, its tripeptide structure provides opportunities for further modification and optimization for therapeutic use .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMAZFVYNDPLB-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920277
Record name N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90614-48-5
Record name Diprotin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90614-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprotin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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